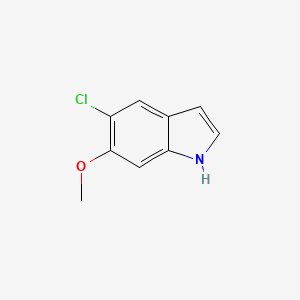

5-Chloro-6-methoxy-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOVTJRDGFRPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617638 | |

| Record name | 5-Chloro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-60-1 | |

| Record name | 5-Chloro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

Abstract: This technical guide provides a comprehensive overview of the core properties of 5-Chloro-6-methoxy-1H-indole, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and purification protocols, spectroscopic data, and biological significance. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Core Properties and Physicochemical Data

This compound is a substituted indole derivative with the molecular formula C₉H₈ClNO.[1] Its structure features a bicyclic system composed of a fused benzene and pyrrole ring, with a chloro group at the 5-position and a methoxy group at the 6-position.[1] This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2] It serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.[1][2]

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the indole scaffold significantly influences its chemical reactivity and biological activity, making it a versatile intermediate in pharmaceutical research.[2]

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 90721-60-1 | [1][3] |

| Molecular Formula | C₉H₈ClNO | [1][3] |

| Molecular Weight | 181.62 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 109 - 119 °C | [1][2] |

| Boiling Point | 330.7 ± 22.0 °C (at 760 mmHg, Predicted) | [1] |

| Solubility | Soluble in dichloromethane, chloroform, DMSO | [1] |

| pKa | Data not readily available | - |

| XlogP (Predicted) | 2.6 | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. While specific optimized protocols are often proprietary, the following sections describe generalized and plausible methods based on established chemical literature for indole derivatives.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for creating indole rings from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] A plausible pathway for synthesizing the target compound would involve the reaction of (4-chloro-3-methoxyphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Materials:

-

(4-chloro-3-methoxyphenyl)hydrazine hydrochloride

-

An appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)

-

Solvent (e.g., ethanol, acetic acid)

-

Sodium bicarbonate or sodium hydroxide solution for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Protocol:

-

Hydrazone Formation:

-

Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent like ethanol.

-

Add the selected carbonyl compound to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

If the hydrazone precipitates, it can be filtered, washed, and dried. Otherwise, it may be used in situ for the next step.[7]

-

-

Indolization (Cyclization):

-

Add the crude or purified hydrazone to the acid catalyst (e.g., polyphosphoric acid).[7]

-

Heat the reaction mixture, typically between 80-120 °C, for several hours.[7] The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

-

-

Work-up and Isolation:

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification by Column Chromatography

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective method for this purpose.[8][9]

Materials:

-

Crude this compound

-

Silica gel (e.g., 230-400 mesh for flash chromatography)

-

Eluent: A non-polar/polar solvent system (e.g., petroleum ether/ethyl acetate or hexanes/ethyl acetate)

-

Standard chromatography column and accessories

-

TLC plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 petroleum ether/ethyl acetate).

-

Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

For "dry loading," add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the non-polar solvent system.

-

Gradually increase the polarity of the eluent (e.g., moving from 9:1 to 4:1 petroleum ether/ethyl acetate) to move the compounds down the column.[8]

-

Collect the eluent in fractions and monitor the separation using TLC. The desired compound can be visualized as a spot under a UV lamp.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

-

Confirm the purity using analytical techniques such as NMR or HPLC.

-

// Nodes Start [label="Starting Materials\n(e.g., Phenylhydrazine, Carbonyl)", shape=box, fillcolor="#FBBC05"]; Hydrazone [label="Hydrazone Formation", shape=box, fillcolor="#4285F4"]; Indolization [label="Acid-Catalyzed\nIndolization", shape=box, fillcolor="#4285F4"]; Workup [label="Neutralization &\nExtraction", shape=box, fillcolor="#4285F4"]; Crude [label="Crude Product", shape=ellipse, fillcolor="#EA4335"]; Column [label="Column Chromatography", shape=box, fillcolor="#4285F4"]; Pure [label="Purified Product\n(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis\n(TLC, NMR, HPLC)", shape=box, fillcolor="#FBBC05"];

// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Workup; Workup -> Crude; Crude -> Column; Column -> Pure; Pure -> Analysis; } } end_dot Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data and Analysis

Predicted ¹H and ¹³C NMR Data

The following tables summarize the anticipated NMR data for this compound.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH -1 | ~ 8.0 - 8.5 | br s |

| CH -2 | ~ 7.2 - 7.3 | m |

| CH -3 | ~ 6.4 - 6.5 | m |

| CH -4 | ~ 7.5 - 7.6 | s |

| CH -7 | ~ 6.8 - 6.9 | s |

| OCH ₃-6 | ~ 3.9 | s |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 124 |

| C-3 | ~ 102 |

| C-3a | ~ 129 |

| C-4 | ~ 119 |

| C-5 | ~ 125 |

| C-6 | ~ 155 |

| C-7 | ~ 95 |

| C-7a | ~ 131 |

| OC H₃-6 | ~ 56 |

General NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.

Data Acquisition (400 or 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity through shimming.

-

Acquire the ¹H spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak or an internal standard like TMS.[10]

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate, but its core structure is integral to derivatives with significant pharmacological potential.[2] Research has shown that compounds derived from the 5-chloro-indole scaffold exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][12]

A notable area of interest is the development of 5-chloro-indole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated through mutation or overexpression, can drive the proliferation and survival of cancer cells.[13] Inhibiting the EGFR signaling pathway is a clinically validated strategy for cancer treatment.

Derivatives of 5-chloro-indole have been designed and synthesized to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling cascade and inducing apoptosis in cancer cells.[13]

// Edges EGF -> EGFR [label="Binds"]; EGFR -> RAS_RAF_MEK_ERK [label="Activates"]; EGFR -> PI3K_AKT_mTOR [label="Activates"]; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation;

Inhibitor -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } end_dot Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

References

- 1. Buy this compound | 90721-60-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

CAS Number: 90721-60-1

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxy-1H-indole, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological significance.

Chemical and Physical Properties

This compound is a substituted indole derivative with a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol .[1][2] It typically appears as a white to off-white solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90721-60-1 | [2] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(C=C2C=CNC2=C1)Cl | [2] |

| InChI | InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | [2] |

| InChIKey | YZOVTJRDGFRPRI-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, with the chlorination of 6-methoxyindole being a common approach.

Experimental Protocol: Chlorination of 6-methoxyindole

While a specific detailed protocol for the direct synthesis of this compound was not explicitly found in the provided search results, a general procedure can be inferred from standard chlorination reactions of aromatic compounds. One plausible method involves the use of a chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent.

Materials:

-

6-methoxyindole

-

N-Chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve 6-methoxyindole in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this compound were not available in the search results, predicted data based on related structures are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the N-H proton of the indole ring. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (N, O, Cl) will have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of the compound. The presence of a chlorine atom should also result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[4]

Biological Activity and Applications in Drug Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[5] The introduction of chloro and methoxy substituents on the indole ring can significantly modulate the pharmacological properties of the resulting molecules.

Anticancer Potential

Derivatives of this compound have been investigated for their potential as anticancer agents.[6] Some of these compounds have shown inhibitory activity against key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[6]

This protocol outlines a general method for assessing the cytotoxic effects of this compound against cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, HT-29)[6]

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Potential

Indole derivatives have also demonstrated anti-inflammatory properties.[3] The anti-inflammatory activity of this compound can be evaluated using various in vitro and in vivo models.

This protocol describes a method to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in a suitable solvent)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and co-incubate with the compound for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the concentration of nitrite (a stable product of NO) by comparing with a standard curve of sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are known to target pathways crucial in cancer, such as the EGFR signaling cascade.[6] The evaluation of such compounds typically follows a standardized workflow from synthesis to biological characterization.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

5-Chloro-6-methoxy-1H-indole chemical structure

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, a heterocyclic compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers

This compound is a substituted indole derivative with a chlorine atom at the 5-position and a methoxy group at the 6-position of the indole ring.[1] This substitution pattern imparts unique physicochemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 90721-60-1 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol [3] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3[3] |

| InChIKey | YZOVTJRDGFRPRI-UHFFFAOYSA-N[3] |

| Canonical SMILES | COC1=C(C=C2C=CNC2=C1)Cl[3] |

Physicochemical Properties

The compound typically presents as a white to off-white or light yellow crystalline solid.[2] The presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 115 - 119 °C[2] |

| Boiling Point (Predicted) | 330.7 ± 22.0 °C at 760 mmHg |

| Purity | ≥ 99.5% (GC)[2] |

Synthesis of this compound

Generalized Experimental Protocol: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] For the synthesis of this compound, the likely starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

-

Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected form).

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding phenylhydrazone.

-

The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

Step 2: Indolization (Cyclization)

-

To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation.[5] Alternatively, a strong Brønsted acid like sulfuric acid or a Lewis acid like zinc chloride can be used.[5]

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude this compound can be purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.

-

Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.

Caption: Generalized workflow for the synthesis of this compound via Fischer indole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of this compound. While specific spectral data for this exact compound is not provided in the search results, the expected chemical shifts can be predicted based on data for analogous 5-chloro-indole derivatives.[6]

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (H1) | 8.0 - 11.0 | Broad Singlet |

| Pyrrole Ring (H2, H3) | 6.4 - 7.3 | Doublet or Triplet |

| Benzene Ring (H4, H7) | 7.0 - 7.6 | Singlet or Doublet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrrole Ring (C2, C3) | 100 - 125 |

| Bridgehead (C3a, C7a) | 128 - 135 |

| Benzene Ring (C4, C5, C6, C7) | 110 - 150 |

| Methoxy (OCH₃) | ~56 |

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm, while the carbon attached to the methoxy group (C6) will be further downfield.[6]

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.[2] The indole scaffold itself is a "privileged structure" found in many biologically active compounds.[7] The addition of the 5-chloro and 6-methoxy groups can enhance biological activity and modulate pharmacokinetic properties.

Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in oncology.

Inhibition of Cancer-Related Signaling Pathways

Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

-

EGFR Inhibition: A series of novel indole-2-carboxamides derived from a 5-chloro-indole scaffold have been developed as antiproliferative agents that target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[8] Certain derivatives demonstrated potent inhibitory activity against EGFR, with IC₅₀ values comparable to or better than the reference drug erlotinib.[8]

-

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. Indole-based compounds are being investigated for their ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal cancer cells, suggesting its mechanism may involve the PI3K/AKT/mTOR pathway.[9]

-

Induction of Apoptosis: Some derivatives of 5-chloro-indole have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce apoptosis.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-6-methoxy-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular structure, featuring a chloro group at the 5-position and a methoxy group at the 6-position of the indole ring, imparts distinct physicochemical properties and a versatile reactivity profile. This makes it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the core characteristics of this compound, including its molecular properties, synthesis protocols, and its role in modulating key biological pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for its identification, characterization, and application in synthetic and analytical workflows.

| Property | Value | Reference |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Molecular Formula | C₉H₈ClNO | [3] |

| CAS Number | 90721-60-1 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 115 - 119 °C | |

| Boiling Point (Predicted) | 330.7 ± 22.0 °C at 760 mmHg | |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=C(C=C2C=CNC2=C1)Cl | [3] |

| InChIKey | YZOVTJRDGFRPRI-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and NH protons, influenced by the electron-withdrawing chlorine and electron-donating methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (indole) | 8.0 - 8.5 | Broad Singlet |

| H4 | ~7.5 | Singlet |

| H7 | ~7.1 | Singlet |

| H2 | 7.2 - 7.4 | Doublet of Doublets |

| H3 | 6.4 - 6.6 | Doublet of Doublets |

| OCH₃ | ~3.9 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the indole ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~131 |

| C3a | ~129 |

| C5 | ~125 |

| C2 | ~123 |

| C4 | ~112 |

| C7 | ~102 |

| C3 | ~101 |

| C6 | ~155 |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 181/183 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-CH₃]⁺ | 166/168 |

| [M-Cl]⁺ | 146 |

Experimental Protocols

General Synthesis via Chlorination of 6-Methoxyindole

A plausible and direct route to this compound involves the electrophilic chlorination of 6-methoxyindole. The methoxy group at the 6-position directs the incoming electrophile to the adjacent 5-position.

Materials:

-

6-Methoxy-1H-indole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in modulating various biological pathways, making them attractive candidates for drug development, particularly in oncology and anti-inflammatory research.

Anticancer Activity: Targeting EGFR and Tubulin

Several studies have highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents. The mechanisms of action often involve the inhibition of key proteins crucial for cancer cell proliferation and survival.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain derivatives of 5-chloro-indole have been designed as inhibitors of both wild-type and mutant forms of EGFR.[4] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

2. Tubulin Polymerization Inhibition: Another important anticancer mechanism for indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[5]

Caption: Anticancer mechanisms of 5-chloro-indole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indole derivatives are also recognized for their anti-inflammatory properties. The 5-methoxyindole structure, in particular, has been implicated in the regulation of key inflammatory enzymes.

Cyclooxygenase-2 (COX-2) Inhibition: 5-methoxyindole metabolites have been shown to suppress the expression of COX-2, a key enzyme involved in the inflammatory response and tumorigenesis.[6] By inhibiting the transcriptional activation of the COX-2 gene, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.[6] This mechanism suggests a role for this compound derivatives in the development of novel anti-inflammatory agents.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

This compound represents a privileged scaffold in modern medicinal chemistry. Its well-defined physicochemical properties, coupled with accessible synthetic routes, make it a valuable building block for the development of novel therapeutic agents. The demonstrated ability of its derivatives to interact with critical biological targets such as EGFR, tubulin, and COX-2 underscores its potential in the fields of oncology and inflammation. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-6-methoxy-1H-indole: A Technical Guide for Drug Discovery Professionals

IUPAC Name: 5-chloro-6-methoxy-1H-indole

Introduction

This compound is a substituted indole derivative that has garnered attention in medicinal chemistry as a valuable scaffold for the development of novel therapeutic agents. The indole nucleus is a prevalent motif in numerous biologically active compounds, and the specific substitution of a chloro group at the 5-position and a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its potential applications in oncology and neuroscience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 90721-60-1 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 115 - 119 °C | |

| Solubility | Soluble in alcohol, insoluble in water | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often employs established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile approach.

General Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 1,2,3-trisubstituted 5-chloro-indoles, a two-step process is commonly utilized.[3]

Step 1: Formation of 4-chlorophenylhydrazone

-

In a suitable reaction vessel, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

-

Add a ketone (e.g., butan-2-one for a 2,3-dimethylated indole) (1.0 equivalent) to the solution.

-

Add a mild base, such as sodium acetate, to neutralize the hydrochloride salt.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The resulting hydrazone can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

Step 2: Indolization

-

Place the dried 4-chlorophenylhydrazone from the previous step into a round-bottom flask.

-

Add an acid catalyst. Polyphosphoric acid (PPA) is often used in excess (e.g., 10-fold by weight). Alternatively, a catalytic amount of zinc chloride in a high-boiling solvent like toluene can be employed.[3]

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC until the hydrazone is fully consumed (typically 1-6 hours).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

For workup, if PPA was used, carefully pour the hot mixture onto crushed ice with vigorous stirring and then neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).[4]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Activity and Therapeutic Potential

Derivatives of the 5-chloro-indole scaffold have demonstrated significant potential across various therapeutic areas, most notably in oncology and neuroscience. The presence of the chloro and methoxy groups can enhance binding affinity and modulate the electronic properties of the indole ring system.[5]

Anticancer Applications

A substantial body of research has focused on 5-chloro-indole derivatives as potent anticancer agents.[2] These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of EGFR and BRAF Kinases

Derivatives of 5-chloro-indole have been identified as inhibitors of crucial kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[6] These kinases are frequently mutated and overactive in various cancers. The mechanism of action for many of these small-molecule inhibitors involves competitive binding to the ATP-binding pocket of the kinase, which blocks the phosphorylation of downstream substrates and thereby inhibits signal transduction.[6]

The table below summarizes the reported in vitro antiproliferative activity of some 5-chloro-indole derivatives against various cancer cell lines.

| Compound Class | Target Cancer Cell Lines | Key Kinase Targets | Reported Activity (GI₅₀) | Reference |

| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | EGFRT790M, BRAFV600E | 29 nM to 78 nM | [6] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Four human cancer cell lines | EGFRWT, EGFRT790M | 29 nM to 102 nM | [6][7] |

Neurological Applications

The 5-chloro-indole scaffold is also a key pharmacophore for compounds targeting the central nervous system. It serves as a building block for molecules that modulate serotonin (5-HT) receptors, which are implicated in mood regulation and various psychiatric conditions.[2][8] Research has indicated that 5-chloro-indole derivatives can act as allosteric modulators of the 5-HT₃ receptor, presenting a potential therapeutic avenue for disorders related to serotonergic dysfunction.[2]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. This compound | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy group at the 6-position, imparts specific electronic properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of its key properties is presented below.

General and Physical Properties

This compound typically appears as a white to off-white crystalline solid.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 330.7 ± 22.0 °C (Calculated) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Good solubility in dichloromethane, chloroform, and dimethyl sulfoxide (DMSO) | [1] |

Note: The boiling point is a calculated value and experimental determination is recommended for precise applications.

Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 90721-60-1 | [1] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | [2] |

| InChIKey | YZOVTJRDGFRPRI-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC2=C(C=C1Cl)C=CN2 | [2] |

| XlogP (Predicted) | 2.6 | [2] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. A plausible protocol for the synthesis of this compound is detailed below.

Reaction Scheme:

(4-Chloro-3-methoxyphenyl)hydrazine + Acetaldehyde → this compound + NH₃ + H₂O

Materials:

-

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in ethanol.

-

Add a slight molar excess of acetaldehyde to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone.

-

-

Indolization:

-

To the crude hydrazone, add polyphosphoric acid.

-

Heat the mixture with stirring to 80-100 °C.

-

Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a white to off-white solid.

-

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a broad singlet for the N-H proton (around 8.0-8.5 ppm), signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9 ppm), and signals for the protons at the 2 and 3 positions of the indole ring.

-

¹³C NMR (in CDCl₃, 100 MHz): Expected signals would correspond to the carbon atoms of the indole core, with the carbon attached to the chlorine showing a characteristic shift, and a signal for the methoxy carbon.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), C=C aromatic stretches (around 1600-1450 cm⁻¹), and C-O stretch of the methoxy group (around 1250 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Biological Relevance and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active indoles suggests potential for interaction with various biological targets.

Potential as a Serotonin Receptor Modulator

Many substituted indoles are known to interact with serotonin (5-HT) receptors due to the structural resemblance of the indole core to serotonin. Depending on the substitution pattern, these compounds can act as agonists or antagonists at different 5-HT receptor subtypes, which are implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.

A representative signaling pathway for the 5-HT₂A receptor, a common target for indole-based compounds, is depicted below. Activation of this G-protein coupled receptor (GPCR) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties and provided detailed, plausible experimental protocols for its synthesis and characterization. While further experimental validation of some properties and in-depth biological studies are warranted, the information presented here serves as a solid foundation for researchers and scientists working with this compound. The provided workflows and the representative signaling pathway offer a practical framework for its application in drug discovery and development.

References

Spectroscopic Profile of 5-Chloro-6-methoxy-1H-indole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, verified spectroscopic data specifically for 5-Chloro-6-methoxy-1H-indole is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are standardized methodologies for the analysis of indole derivatives.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a core structure in numerous biologically active compounds, and substitutions on the indole ring can significantly modulate their chemical and biological properties. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. This document provides an in-depth overview of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 5-chloro-indole and 5-methoxy-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 - 8.3 | br s | 1H | N1-H |

| ~7.5 - 7.6 | s | 1H | C4-H |

| ~7.1 - 7.2 | t | 1H | C2-H |

| ~6.9 - 7.0 | s | 1H | C7-H |

| ~6.4 - 6.5 | t | 1H | C3-H |

| ~3.9 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C6 |

| ~133 | C7a |

| ~129 | C3a |

| ~125 | C5 |

| ~123 | C2 |

| ~118 | C4 |

| ~112 | C7 |

| ~102 | C3 |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610, 1480 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Medium | C-N Stretch |

| ~850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 181/183 | High | [M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 166/168 | Medium | [M-CH₃]⁺ |

| 138 | Medium | [M-CH₃-CO]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

-

Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

-

Acquisition Parameters:

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1]

¹³C NMR Acquisition (Proton-Decoupled):

-

Instrument Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]

KBr Pellet Method:

-

Grind a small amount of the sample with a purified salt like potassium bromide (KBr).[3]

-

Press the resulting powder mixture in a mechanical press to form a translucent pellet.[3]

-

Place the pellet in the spectrometer's sample holder to be analyzed.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or via a gas chromatograph (GC-MS).

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

-

This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[4]

-

The high energy of the electron beam often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[4]

-

The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis.

References

The Natural Realm of Halogenated Indole Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the sources, biosynthesis, and pharmacological significance of halogenated indole alkaloids, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their extensive pharmacological activities.[1] A significant subset of these compounds undergoes halogenation, a biosynthetic modification that often enhances their biological potency and specificity.[2][3] While chlorinated compounds are more common in terrestrial organisms, the marine environment is a prolific source of brominated and, to a lesser extent, iodinated indole alkaloids.[2] These unique chemical entities are primarily isolated from marine invertebrates such as sponges, ascidians, and bryozoans.[2][4] The presence of halogen atoms profoundly influences the chemical properties and biological functions of these molecules, making them a fertile ground for the discovery of new therapeutic agents.[2][5] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and bioactivity of halogenated indole alkaloids, along with key experimental methodologies.

Natural Sources of Halogenated Indole Alkaloids

The vast majority of halogenated indole alkaloids have been discovered in marine organisms, which have evolved unique metabolic pathways to produce these compounds.[2] Brominated alkaloids are particularly widespread, a phenomenon attributed to the relative ease of bromide oxidation by marine organisms despite the higher concentration of chloride in seawater.[2]

-

Sponges (Phylum Porifera): Sponges are a rich source of diverse bromoindoles. For instance, the Caribbean sponge Plakortis simplex is known to produce iodinated indoles, a rarity in nature, such as plakohypaphorines A–C.[2][6] Sponges of the genus Aplysina are well-known for producing a variety of brominated compounds.[7] The Antarctic marine sponge Psammopemma sp. yields psammopemmins, which are characterized by a 2-bromopyrimidine system attached to a 4-hydroxyindole core.[2]

-

Ascidians (Class Ascidiacea): These marine filter-feeders, also known as sea squirts, are another significant source. The ascidian Aplidium meridianum is the original source of meridianins, a family of brominated indole alkaloids substituted with a 2-aminopyrimidine ring.[2][6] Eudistomins, a large family of halogenated β-carbolines, have been isolated from the ascidian Eudistoma olivaceum.[4]

-

Bryozoans (Phylum Bryozoa): These colonial aquatic invertebrates also contribute to the chemical diversity of halogenated indole alkaloids. The bryozoan Securiflustra securifrons produces halogenated indole-imidazole alkaloids like securamines.[4]

Biosynthesis of Halogenated Indole Alkaloids

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. The halogenation step is a critical modification, typically catalyzed by a class of enzymes known as FADH2-dependent halogenases.[2][6] These enzymes are capable of oxidizing halide ions (Cl⁻, Br⁻, I⁻) to generate a reactive halogenating species.

The proposed general mechanism involves the following key steps:

-

Tryptophan as Precursor: The indole ring system is derived from tryptophan.

-

Enzyme Activation: A flavin reductase uses NADH or NADPH to reduce FAD to FADH2.

-

Halogenation: The FADH2-dependent halogenase binds FADH2 and molecular oxygen to form a flavin-peroxide intermediate. This potent oxidant reacts with a halide ion (e.g., bromide) to form a hypo-halite-like species (e.g., hypobromite) within the enzyme's active site.

-

Electrophilic Attack: The electron-rich indole ring of the substrate, which is also bound to the enzyme, is positioned to be attacked by the electrophilic halogen species, resulting in a halogenated indole derivative.[2]

The following diagram illustrates the general enzymatic halogenation pathway of an indole substrate.

Major Classes and Pharmacological Activities

Halogenated indole alkaloids exhibit a wide spectrum of biological activities, largely influenced by the position and type of halogen substituent.[2] Many of these compounds are potent cytotoxic agents, enzyme inhibitors, or possess antimicrobial properties.

Key Bioactive Compounds

The following tables summarize quantitative data for the bioactivity of selected halogenated indole alkaloids.

Table 1: Cytotoxic and Antiproliferative Activity

| Compound | Source Organism | Cell Line | Activity (IC50) | Reference |

| Variolin B | Kirkpatrickia variolosa | P388 (Murine Leukemia) | 0.02 µM | [2] |

| Securamine H | Securiflustra securifrons | A2058 (Skin Cancer) | 1.4 µM | [1] |

| Securamine H | Securiflustra securifrons | HT-29 (Colon Cancer) | 1.9 µM | [1] |

| Securamine H | Securiflustra securifrons | MCF-7 (Breast Cancer) | 2.1 µM | [1] |

| Indolocarbazole 20 | Streptomyces sp. DT-A61 | PC3 (Prostate Cancer) | 0.15 µM | [1] |

Table 2: Enzyme Inhibition and Other Activities

| Compound | Source Organism | Target | Activity (IC50) | Reference |

| Meridianin A | Aplidium meridianum | CDK1/cyclin B | 3.0 µM | [6] |

| Meridianin C | Aplidium meridianum | CDK5/p25 | 0.8 µM | [6] |

| Meridianin E | Aplidium meridianum | GSK-3α/β | 0.03 µM | [6] |

| Flustramine E | Flustra foliacea | Botrytis cinera (Fungus) | High Activity | [4] |

| 3,3'-bis-indole | Nocardiopsis sp. G057 | Candida albicans | 64-256 µg/mL (MIC) | [1] |

Experimental Protocols

Extraction and Isolation of Halogenated Indole Alkaloids

The isolation of halogenated indole alkaloids from marine invertebrates requires a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on common laboratory practices.

1. Sample Collection and Preparation:

-

Collect the marine organism (e.g., sponge) and freeze it immediately at -20°C or below to prevent enzymatic degradation of the metabolites.

-

Lyophilize (freeze-dry) the frozen sample to remove water, then grind the dried biomass into a fine powder.

2. Extraction:

-

Perform exhaustive extraction of the powdered biomass using a sequence of solvents with increasing polarity. A common sequence is Dichloromethane (DCM)/Methanol (MeOH) followed by pure MeOH.

-

For example, soak the powder in a 1:1 mixture of DCM:MeOH, sonicate, and filter. Repeat this process 3-4 times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Fractionation):

-

Dissolve the crude extract in a MeOH/H₂O mixture and perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids.

-

Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or DCM, where many alkaloids will concentrate.

-

Evaporate the solvents from each fraction to yield the hexane, EtOAc/DCM, and aqueous fractions.

4. Chromatographic Purification:

-

Subject the bioactive fraction (typically EtOAc or DCM) to column chromatography. A common stationary phase is silica gel or a reversed-phase material like C18-bonded silica.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-EtOAc gradient for normal phase, or a water-acetonitrile/methanol gradient for reversed-phase).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing similar compound profiles.

-

Perform further purification of the combined fractions using preparative or semi-preparative HPLC until pure compounds are isolated.

5. Structure Elucidation:

-

The chemical structure of the purified alkaloids is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula (High-Resolution MS). The isotopic pattern can often confirm the presence and number of bromine or chlorine atoms.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[1]

-

The following diagram outlines the general workflow for extraction and isolation.

Conclusion

Halogenated indole alkaloids from natural, predominantly marine, sources represent a chemically rich and biologically significant class of compounds. Their structural diversity and potent pharmacological activities, ranging from anticancer to antimicrobial, underscore their value as lead compounds in drug discovery.[1][2] The continued exploration of marine biodiversity, coupled with advances in separation and spectroscopic techniques, promises the discovery of many more novel halogenated alkaloids.[8] Understanding their biosynthetic pathways, particularly the enzymatic halogenation mechanisms, opens avenues for synthetic biology and biocatalysis approaches to generate new, potentially more effective, therapeutic agents.[9][10] This guide serves as a foundational resource for researchers poised to delve into this exciting and promising field of natural product chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sibran.ru [sibran.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Halogenated Indole Alkaloids from Marine Invertebrates | Semantic Scholar [semanticscholar.org]

- 8. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast [escholarship.org]

- 10. researchgate.net [researchgate.net]

5-Chloro-6-methoxy-1H-indole: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chloro group at the 5-position and a methoxy group at the 6-position, imparts specific physicochemical properties that are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols to enable researchers to generate critical data for its application in drug discovery and development. Furthermore, this guide explores its relevance in the context of neurological disorders by examining its role as a precursor to serotonergic ligands and illustrating the pertinent signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| CAS Number | 90721-60-1 | [1][2] |

| Appearance | White to off-white or light yellow crystalline solid | [2][3] |

| Melting Point | 109-110 °C | [3] |

Solubility Profile

Currently, there is a lack of quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate that it possesses good solubility in common organic solvents.[3]

Qualitative Solubility:

-

Good Solubility: Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO)[3]

To facilitate further research and development, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into multiple vials.

-

Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C).

-

Agitate the samples for a duration sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the chosen solvent, expressing the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation studies are not publicly available, a general understanding of the stability of indole-containing compounds allows for a predictive assessment. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies